molecular formula C6H6ClN3O B1493821 6-chloro-N'-hydroxypyridine-3-carboximidamide CAS No. 468068-39-5

6-chloro-N'-hydroxypyridine-3-carboximidamide

Cat. No. B1493821
M. Wt: 171.58 g/mol
InChI Key: OIGJMMGKAZXCEC-UHFFFAOYSA-N
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Patent
US07671043B2

Procedure details

Triethylamine (68 mL, 498 mmol) was added to a solution of 6-chloronicotinonitrile (30.0 g, 217 mmol), hydroxylamine hydrochloride (33.0 g, 476 mmol) and ethanol (325 mL) and stirred for 12 hours at 75° C. The reaction mixture was cooled to room temperature, quenched with H2O (400 mL) and the partially concentrated in vacuo. The resulting slurry was filtered and dried to provide the title compound as a crude white solid (37.5 g).
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][N:10]=1.Cl.[NH2:18][OH:19]>C(O)C>[Cl:8][C:9]1[N:10]=[CH:11][C:12]([C:13](=[N:18][OH:19])[NH2:14])=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
68 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Name
Quantity
33 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
325 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred for 12 hours at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with H2O (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the partially concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(N)=NO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.